molecular formula C36H62O3 B580209 Cholesterol n-Octyl Carbonate CAS No. 15455-82-0

Cholesterol n-Octyl Carbonate

Cat. No. B580209
CAS RN: 15455-82-0
M. Wt: 542.889
InChI Key: AUDCURYXLLEBIY-MKQVXYPISA-N
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Description

Cholesterol n-Octyl Carbonate is a compound with the molecular formula C36H62O3 . It is also known as n-Octyl Carbonic Acid Cholesterol Ester . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

While specific synthesis methods for Cholesterol n-Octyl Carbonate were not found in the search results, cholesterol-based compounds are generally synthesized through esterification reactions .


Molecular Structure Analysis

The molecular weight of Cholesterol n-Octyl Carbonate is 542.89 . The structure of this compound is complex, as it is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes .


Physical And Chemical Properties Analysis

Cholesterol n-Octyl Carbonate is a solid substance at 20 degrees Celsius . Its solubility in chloroform is described as very faint turbidity . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

“Cholesterol n-Octyl Carbonate” is a chemical compound with the molecular formula C36H62O3 . It is a white to almost white powder or crystal and is used in various research fields .

  • Drug Delivery Applications : Cholesterol-based compounds can be used in drug delivery systems. The cholesterol moiety can enhance the lipophilicity of the drug, improving its absorption and distribution in the body. The specific methods of application or experimental procedures would depend on the type of drug being delivered and the desired route of administration.

  • Bioimaging Applications : Cholesterol-based compounds can be used in bioimaging applications. They can be used as contrast agents in various imaging techniques, helping to visualize biological structures or processes. The methods of application would depend on the specific imaging technique being used.

  • Cholesterol-Based Liquid Crystals : Cholesterol-based compounds can form liquid crystals, which have properties between those of conventional liquids and those of solid crystals. These can be used in various technological applications, such as in displays and sensors.

  • Cholesterol-Based Gelators : Cholesterol-based compounds can be used to form gels, which are semi-solid materials that can have various applications, such as in drug delivery or tissue engineering.

  • Synthesis of Polymers : Cholesterol-based compounds can be used in the synthesis of polymers. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility . These polymers self-assemble due to various interactions to form a plethora of interesting and exotic liquid crystalline structures in the neat- and solution states .

  • Hybrid Liposomes : Cholesterol-based compounds can be used to form hybrid liposomes. These liposomes can act synergistically in polar–nonpolar spaces of the lipid bilayer, where the hydrophobic nature of certain drugs leads to incorporation into this hybrid core . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

  • Anticancer, Antimicrobial, and Antioxidant Compounds : Cholesterol-based compounds can be used to synthesize new bioactive compounds with anticancer, antimicrobial, and antioxidant properties . The specific methods of synthesis and application would depend on the specific bioactive compound being synthesized .

  • Optoelectronics : Cholesterol-based compounds can be used in the field of optoelectronics . These compounds can be used to create materials with unique optical and electronic properties, which can be used in various optoelectronic devices .

Future Directions

While specific future directions for Cholesterol n-Octyl Carbonate were not found in the search results, research into cholesterol-based compounds is ongoing. For instance, hybrid liposomes composed of cholesterol and other compounds are being investigated for potential use in drug delivery systems .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDCURYXLLEBIY-MKQVXYPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659875
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol n-Octyl Carbonate

CAS RN

15455-82-0
Record name Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15455-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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